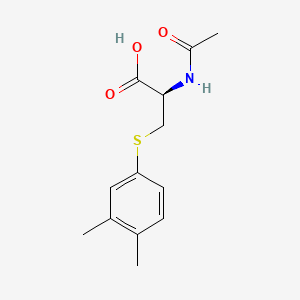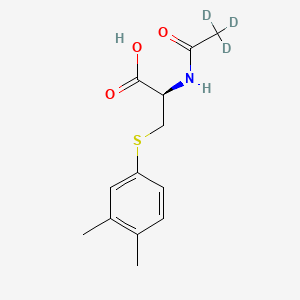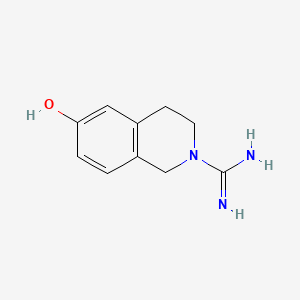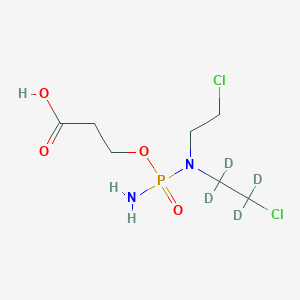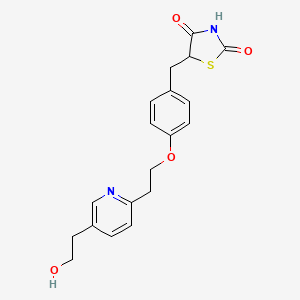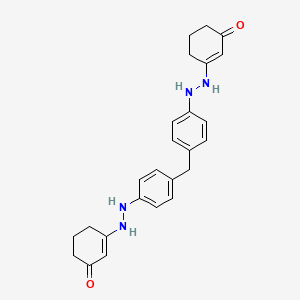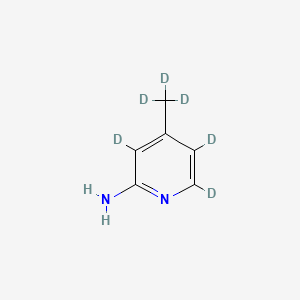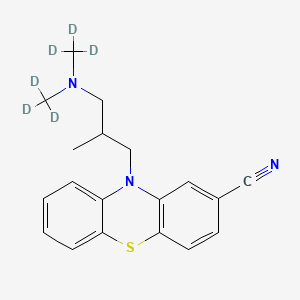
O-Acetyl-Psilocin-Fumarat
Übersicht
Beschreibung
O-Acetylpsilocin, also known as psilacetin or 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT), is a semi-synthetic psychoactive drug . It is believed to be a prodrug of psilocin .
Synthesis Analysis
O-Acetylpsilocin can be obtained by acetylation of psilocin under alkaline or strongly acidic conditions . It is a synthetic compound . An improved synthesis of psilocybin, which is related to psilacetin, has been described, involving the synthesis of multigram quantities of psilocybin, identification of critical in-process parameters, and isolation of psilocybin without the use of chromatography, TLC, or aqueous workup .Molecular Structure Analysis
The solid-state structure of psilacetin is an asymmetric unit containing one 4-acetoxy-N,N-dimethyltryptammonium cation, and one 3-carboxyacrylate anion .Chemical Reactions Analysis
O-Acetylpsilocin is more resistant than psilocin to oxidation under basic conditions due to its acetoxy group .Wissenschaftliche Forschungsanwendungen
Neurotransmission und Rezeptor-Interaktion
O-Acetyl-Psilocin-Fumarat, auch bekannt als 4-Acetoxy-DMT-Fumarat, ist eine Verbindung, die mit verschiedenen Serotonin-Rezeptoren im Gehirn interagiert, insbesondere mit den 5-HT-Rezeptoren. Diese Interaktion ist entscheidend für das Verständnis seiner potenziellen Anwendungen bei der Modulation von Neurotransmissionsprozessen, die Auswirkungen auf die Behandlung von Störungen im Zusammenhang mit Serotonin-Dysregulation haben können .
Suchtforschung
Die Suchtforschung hat das Potenzial von this compound untersucht, neuronale Bahnen zu modulieren, die mit Substanzabhängigkeit verbunden sind. Seine Auswirkungen auf Serotonin-Rezeptoren können Einblicke in die Entwicklung von Behandlungen für Sucht liefern .
Schmerz und Entzündung
Die Interaktion der Verbindung mit Neurotransmittern deutet auch auf potenzielle Anwendungen bei der Behandlung von Schmerz und Entzündung hin, da Serotonin eine Rolle bei der Nozizeption spielt - der Reaktion des sensorischen Nervensystems auf bestimmte schädliche oder potenziell schädliche Reize .
Kognitive Steigerung
Studien haben gezeigt, dass this compound kognitive Funktionen wie Gedächtnis, Lernen und Kognition beeinflussen kann. Dies eröffnet Möglichkeiten für seinen Einsatz zur Steigerung kognitiver Fähigkeiten oder zur Behandlung kognitiver Beeinträchtigungen .
Neurodegenerative Erkrankungen
Es gibt laufende Forschungen zu den Anwendungen von this compound bei neurodegenerativen Erkrankungen wie Alzheimer und Parkinson. Das neuropharmakologische Profil der Verbindung legt nahe, dass sie bei der Behandlung von Symptomen oder der Veränderung des Krankheitsverlaufs hilfreich sein könnte .
Psychiatrische Störungen
Die Verbindung wurde auf ihre potenziellen therapeutischen Wirkungen bei psychischen Störungen wie Schizophrenie untersucht. Seine psychedelischen Eigenschaften und seine Auswirkungen auf Serotonin-Rezeptoren können zu neuen Ansätzen in der psychiatrischen Behandlung beitragen .
Psychedelisch unterstützte Psychotherapie
this compound wird auf seinen Einsatz in der psychedelisch unterstützten Psychotherapie untersucht, wo es therapeutische Prozesse durch die Induktion veränderter Bewusstseinszustände unter kontrollierten Bedingungen erleichtern könnte .
Biotechnologie und Biosynthese
In der biotechnologischen Forschung besteht Interesse an den biosynthetischen Wegen von Verbindungen wie this compound für potenzielle Anwendungen bei der Herstellung von therapeutischen Wirkstoffen auf biologischem Wege .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
O-Acetyl Psilocin Fumarate, also known as O-Acetylpsilocin fumarate or 4-Acetoxy-dmt fumarate, is a semi-synthetic psychoactive drug . It is believed to be a prodrug of psilocin , which is the primary metabolite of psilocybin . Psilocin is an analog of the neurotransmitter serotonin . Therefore, the primary targets of O-Acetyl Psilocin Fumarate are the serotonin receptors, particularly the 5-HT (serotonin) receptors .
Mode of Action
Upon ingestion, O-Acetyl Psilocin Fumarate is deacetylated to psilocin by deacetylases/acetyltransferases during first pass metabolism and during subsequent passes through the liver . Psilocin then binds to the serotonin receptors, exhibiting low to mid nM affinities for 5-HT receptors .
Biochemical Pathways
The interaction of psilocin with the serotonin receptors affects various biochemical pathways. The most significant of these is the prevention of the up-regulation of brain-derived neurotrophic factor via serotonin 5-HT2A receptor signaling . This pathway is particularly relevant in the context of substance abuse, as it has been suggested that a single administration of O-Acetyl Psilocin Fumarate can prevent and reverse heroin and nicotine addictions .
Pharmacokinetics
O-Acetyl Psilocin Fumarate is a prodrug, meaning it is metabolically converted into the active drug, psilocin, in the body . This conversion happens during first pass metabolism and subsequent passes through the liver . The compound is readily crystallized as the fumarate salt, and is considerably more stable than psilocin itself .
Result of Action
The molecular and cellular effects of O-Acetyl Psilocin Fumarate’s action are primarily due to its conversion to psilocin and the subsequent activation of serotonin receptors. This activation can lead to a range of mind-altering effects comparable to classic psychedelics, particularly psilocybin . These effects can include enhanced colors, geometric patterns, and visual distortions or hallucinations .
Action Environment
The action, efficacy, and stability of O-Acetyl Psilocin Fumarate can be influenced by various environmental factors. For example, the compound’s stability can be affected by the pH of the environment, as the aromatic acetyl moiety on the 4th position of the indole ring system is subject to deacetylation in acidic conditions . Additionally, individual metabolism can influence the rate at which the compound is converted to psilocin .
Eigenschaften
IUPAC Name |
(E)-but-2-enedioic acid;[3-[2-(dimethylamino)ethyl]-1H-indol-4-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2.C4H4O4/c1-10(17)18-13-6-4-5-12-14(13)11(9-15-12)7-8-16(2)3;5-3(6)1-2-4(7)8/h4-6,9,15H,7-8H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJLOAPCCJQEEZ-WLHGVMLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1C(=CN2)CCN(C)C.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC2=C1C(=CN2)CCN(C)C.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217230-42-6 | |
| Record name | O-Acetylpsilocin fumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217230426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-ACETYLPSILOCIN FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05U35F7913 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



